4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Description

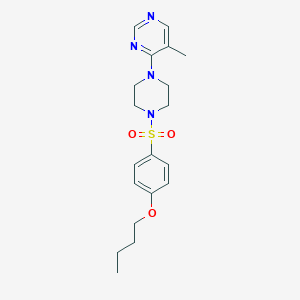

This compound features a pyrimidine core substituted with a methyl group at position 5 and a piperazine ring at position 2. The piperazine is further modified with a 4-butoxyphenyl sulfonyl group. While direct biological data for this compound are absent in the provided evidence, structural parallels to antimicrobial and pharmacologically active analogs (e.g., sulfonamide-containing pyrimidines and thienopyrimidines) highlight its relevance in medicinal chemistry .

Properties

IUPAC Name |

4-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-3-4-13-26-17-5-7-18(8-6-17)27(24,25)23-11-9-22(10-12-23)19-16(2)14-20-15-21-19/h5-8,14-15H,3-4,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPVPAFDCJFWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the butoxyphenyl sulfonyl chloride. This intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative. The final step involves the coupling of this derivative with 5-methylpyrimidine under specific reaction conditions, such as the use of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve the inhibition of bacterial enzymes, which disrupts cellular processes essential for bacterial survival.

Key Findings:

- In vitro studies have demonstrated effectiveness against multiple bacterial strains.

- Potential as a candidate for developing new antibiotics targeting resistant strains.

Anticancer Activity

The compound has also shown promise in anticancer applications. Derivatives of piperazine compounds, including this one, have demonstrated antiproliferative effects on various human cancer cell lines.

Case Study:

- A study evaluating the cytotoxic effects of the compound on colon and breast cancer cells reported significant apoptotic activity, indicating its potential as an anticancer agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Core: Achieved via condensation reactions under controlled conditions.

- Introduction of the Sulfonyl Group: This step often requires reaction with sulfonyl chlorides in the presence of bases.

- Attachment of the Piperazine Ring: Involves nucleophilic substitution reactions to complete the structure.

Mechanism of Action

The mechanism of action of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the piperazine ring and pyrimidine core may interact with nucleic acids or other biomolecules, affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may modulate signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The pyrimidine core in the target compound contrasts with thienopyrimidine derivatives (e.g., in and ). Thienopyrimidines, such as 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, incorporate fused thiophene rings, which may enhance rigidity and target affinity, particularly in kinase inhibitors . Pyrimidine-based analogs (e.g., tetrazolo-pyrimidines in ) often prioritize antimicrobial activity due to sulfonamide pharmacophores .

Substituent Analysis

Sulfonylpiperazine Modifications

- Target Compound: 4-Butoxyphenyl sulfonyl group.

- Compound : 4-Methoxyphenyl sulfonyl. Shorter methoxy chain may reduce lipophilicity but improve solubility .

- Compound : Methanesulfonyl. Compact sulfonyl group prioritizes electronic effects over bulkiness, possibly favoring enzymatic interactions .

Additional Substituents

- Target Compound : 5-Methyl pyrimidine. Methyl groups often enhance metabolic stability.

- Compound: 6-Methyl thieno[2,3-d]pyrimidine with 4-fluorophenyl and 3,4-dichlorophenyl groups. Halogen atoms (F, Cl) improve binding via hydrophobic/halogen bonding .

Data Table: Structural and Functional Comparison

Pharmacokinetic Considerations

- Lipophilicity : The 4-butoxyphenyl group in the target compound likely increases logP compared to methoxy or halogenated analogs, affecting absorption and distribution .

- Solubility : Piperazine rings improve aqueous solubility, but bulky sulfonyl groups may counteract this effect .

- Metabolic Stability : Methyl groups (e.g., 5-methyl in pyrimidine) and halogen atoms (e.g., F, Cl in ) can reduce oxidative metabolism .

Biological Activity

The compound 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

Synthesis Overview:

The synthesis involves several key steps:

- Formation of the Pyrimidine Core: Typically achieved through the condensation of aldehydes and amines.

- Sulfonylation of Piperazine: This step introduces the sulfonyl group to the piperazine ring.

- Nucleophilic Substitution: The butoxyphenyl group is attached through a nucleophilic substitution reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activities, particularly in pathways related to neurotransmission and cellular signaling.

Key Biological Activities

- Enzyme Inhibition:

- Anticancer Properties:

-

Antimicrobial Activity:

- Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of AChE | |

| Anticancer Activity | Induction of apoptosis in cancer cells | |

| Antimicrobial Activity | Inhibition of bacterial growth |

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of piperazine derivatives, including our compound, in a mouse model of Alzheimer's disease. The results indicated significant reductions in AChE activity and improvements in cognitive function post-treatment.

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, leading to decreased cell viability and increased caspase activity.

Q & A

What are the common synthetic routes for 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine, and how are reaction conditions optimized?

Basic

The synthesis typically involves multi-step reactions, including sulfonylation of intermediates and piperazine ring functionalization. A key step is the formation of the sulfonyl-piperazine intermediate using sulfonyl chlorides under basic conditions (e.g., pyridine) . Reaction optimization focuses on controlling temperature (60–100°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometry to minimize side products. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are essential. NMR identifies proton environments (e.g., sulfonyl and piperazine groups), while LCMS confirms molecular weight and purity. For example, LCMS data for similar compounds show accurate mass-to-charge ratios (e.g., m/z 472.1 for a sulfonyl-piperazine derivative) . High-resolution mass spectrometry (HRMS) or X-ray crystallography may resolve ambiguous structural features .

How can substitution reactions at the piperazine ring be optimized for higher yields?

Advanced

Substitution reactions require careful selection of nucleophiles (e.g., alkyl halides) and catalysts. For example, using polar aprotic solvents (DMF) at 80–100°C improves reactivity. Base additives (e.g., K₂CO₃) enhance deprotonation of the piperazine nitrogen. Yields vary with steric hindrance; bulky substituents may necessitate longer reaction times or microwave-assisted synthesis . Parallel screening of conditions using Design of Experiments (DoE) can identify optimal parameters .

How should researchers address contradictions in reported reaction yields for similar sulfonyl-piperazine derivatives?

Advanced

Discrepancies in yields (e.g., 17–32% in sulfonylation reactions ) often arise from differences in reagent purity, solvent drying, or workup procedures. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical. Statistical analysis (e.g., ANOVA) of reaction variables (temperature, catalyst loading) can isolate contributing factors. Cross-referencing NMR and LCMS data ensures product consistency across studies .

What computational methods predict the drug-likeness and bioavailability of this compound?

Advanced

Tools like SwissADME or MOE assess Lipinski’s Rule of Five parameters and pharmacokinetic properties. For example, a related pyrimidine derivative showed a topological polar surface area (TPSA) of 85 Ų and LogP of 3.2, suggesting moderate oral bioavailability . Molecular docking studies (AutoDock Vina) can model interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .

How does the sulfonyl-piperazine moiety influence biological activity in medicinal chemistry applications?

Advanced

The sulfonyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), while the piperazine ring improves solubility and metabolic stability. In vitro studies on analogs demonstrate IC₅₀ values in the micromolar range for cancer cell lines, linked to apoptosis induction via caspase-3 activation . Comparative studies with non-sulfonylated analogs show reduced potency, highlighting the sulfonyl group’s role .

What are the challenges in characterizing byproducts during synthesis, and how can they be resolved?

Advanced

Byproducts often arise from incomplete sulfonylation or piperazine ring oxidation. High-performance liquid chromatography (HPLC) coupled with UV/Vis detection isolates impurities. For example, a nitroso derivative (m/z +16) might form during oxidation steps . Tandem MS/MS fragmentation maps degradation pathways, while 2D NMR (e.g., HSQC) assigns unexpected peaks .

How can X-ray crystallography aid in structural validation of this compound?

Advanced

Single-crystal X-ray diffraction provides unambiguous bond-length and angle data. For example, a benzodioxolyl-piperazine analog crystallized in the monoclinic P2₁/c space group, with key torsional angles confirming the sulfonyl group’s orientation . Synchrotron radiation improves resolution for heavy atoms (e.g., sulfur), critical for refining electron density maps .

What methodological approaches ensure purity assessment for in vitro biological studies?

Advanced

Combined use of quantitative NMR (qNMR) and LCMS with internal standards (e.g., dimethyl sulfone) quantifies impurities below 0.1%. Accelerated stability studies (40°C/75% RH) assess degradation under storage. For example, a pyrimidine derivative showed <5% degradation after 4 weeks, validated via peak-area normalization in HPLC .

How do solvent and pH affect the stability of this compound in aqueous solutions?

Advanced

Hydrolysis of the sulfonyl group is pH-dependent, with degradation accelerated in alkaline conditions (pH >9). Buffered solutions (pH 6.5–7.4) using ammonium acetate/acetic acid minimize decomposition. Solvents with low water content (e.g., DMSO) enhance shelf life. Real-time stability monitoring via UV spectroscopy (λ = 260 nm) tracks degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.